3-Fluoro-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Fluoro-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular weight of 198.15 . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Molecular Structure Analysis
The IUPAC name of this compound is 3-fluoro-5-(methoxycarbonyl)benzoic acid. The InChI code is 1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) and the InChI key is SFUQWJIUIYAPDJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-5-(methoxycarbonyl)benzoic acid is a solid at room temperature . It should be stored in a sealed container in a dry room . The melting point is 138-142°C .Scientific Research Applications
- “3-Fluoro-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the CAS Number: 660416-36-4 . It has a molecular weight of 198.15 .
- It is a solid substance stored in dry, room temperature conditions .
- This compound is slightly soluble in water .
- It is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, but the specific applications and procedures can vary widely depending on the particular drug being produced.
-
Fluorobiphenylcyclohexenes and Difluoroterphenyls Synthesis : Fluorinated benzoic acid derivatives, such as 3-Fluorophenylboronic acid, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
-
Leukotriene B4 Receptor Agonists Synthesis : They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
-
Active Pharmaceutical Ingredient (API) Synthesis : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a similar compound, is employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
-
Alzheimer’s Disease Treatment : 3-Fluoro-4-methoxybenzoic acid, another similar compound, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
-
Fluorobiphenylcyclohexenes and Difluoroterphenyls Synthesis : Fluorinated benzoic acid derivatives, such as 3-Fluorophenylboronic acid, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
-
Leukotriene B4 Receptor Agonists Synthesis : They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
-
Active Pharmaceutical Ingredient (API) Synthesis : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a similar compound, is employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
-
Alzheimer’s Disease Treatment : 3-Fluoro-4-methoxybenzoic acid, another similar compound, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUQWJIUIYAPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646574 | |
Record name | 3-Fluoro-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(methoxycarbonyl)benzoic acid | |
CAS RN |
660416-36-4 | |
Record name | 3-Fluoro-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.